N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties Benzimidazole is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative.
Introduction of Tetrazole Moiety:
Coupling Reaction: Finally, the tetrazole-containing intermediate is coupled with 2-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies related to cell signaling, gene expression, and protein interactions.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar structural features.
1H-tetrazole: The parent compound of the tetrazole moiety.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of benzimidazole and tetrazole moieties in a single molecule. This dual functionality allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C17H15N7O |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15N7O/c1-23-15-9-5-3-7-13(15)20-16(23)10-18-17(25)12-6-2-4-8-14(12)24-11-19-21-22-24/h2-9,11H,10H2,1H3,(H,18,25) |
InChI Key |
YCAWLVWUGXBVLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
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